Cas no 2228547-15-5 (ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate)

Ethyl 4-[2-methyl-2-(methylamino)propyl]piperidine-1-carboxylate is a piperidine derivative with a substituted propylamine side chain, offering potential utility as an intermediate in pharmaceutical synthesis. Its structural features, including the carboxylate ester and tertiary amine groups, provide versatility for further functionalization. The compound's rigid piperidine core and branched alkyl substituents may influence its physicochemical properties, such as solubility and stability, making it suitable for exploratory research in medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, supporting applications in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate structure
2228547-15-5 structure
Product Name:ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate
CAS No:2228547-15-5
MF:C13H26N2O2
MW:242.357743740082
CID:6004152
PubChem ID:165706842
Update Time:2025-06-20

ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate
    • ethyl 4-[2-methyl-2-(methylamino)propyl]piperidine-1-carboxylate
    • 2228547-15-5
    • EN300-1733648
    • Inchi: 1S/C13H26N2O2/c1-5-17-12(16)15-8-6-11(7-9-15)10-13(2,3)14-4/h11,14H,5-10H2,1-4H3
    • InChI Key: QFUJZSDCJYCHCS-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1CCC(CC1)CC(C)(C)NC)=O

Computed Properties

  • Exact Mass: 242.199428076g/mol
  • Monoisotopic Mass: 242.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.6Ų

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ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate Related Literature

Additional information on ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate

Professional Introduction to Ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate (CAS No. 2228547-15-5)

Ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate (CAS No. 2228547-15-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits a blend of chemical properties that make it a promising candidate for various applications in drug development and biochemical studies.

The molecular structure of Ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate consists of a piperidine ring substituted with an ethyl ester group at the 1-position, a 2-methylpropyl side chain at the 4-position, and a methylamino group at the 2-position. This configuration imparts distinct pharmacological characteristics, making it an intriguing subject for further investigation.

In recent years, there has been a growing interest in piperidine derivatives due to their potential as pharmacophores in the design of novel therapeutic agents. The presence of the methylamino group in particular enhances the compound's ability to interact with biological targets, which is crucial for developing drugs with improved efficacy and selectivity. The ethyl ester functionality also contributes to its versatility, allowing for further chemical modifications that can fine-tune its pharmacological profile.

Current research in the field of medicinal chemistry has highlighted the importance of optimizing drug-like properties such as solubility, metabolic stability, and bioavailability. Ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate has been studied for its potential role in addressing various therapeutic challenges. For instance, its structural motif is reminiscent of several bioactive molecules that have shown promise in treating neurological disorders, inflammation, and infectious diseases.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The flexibility offered by its side chains allows chemists to explore diverse synthetic pathways, enabling the creation of derivatives with tailored biological activities. This adaptability makes it a valuable tool in the arsenal of drug discovery researchers.

The synthesis of Ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve high yields and purity. These methodologies underscore the compound's complexity and highlight the expertise required to produce it on an industrial scale.

In terms of applications, this compound has shown promise in preclinical studies as a building block for more sophisticated drug candidates. Its ability to modulate biological pathways makes it particularly interesting for researchers working on diseases where targeted intervention is critical. Additionally, its structural features suggest potential uses in combination therapies, where multiple targets are addressed simultaneously to enhance therapeutic outcomes.

The chemical properties of Ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate also make it suitable for use in biochemical assays and high-throughput screening (HTS) campaigns. These assays are essential for identifying new drug candidates by rapidly testing large libraries of compounds against specific biological targets. The compound's compatibility with these screening methods underscores its utility in accelerating the drug discovery process.

As research continues to evolve, the demand for innovative compounds like Ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate is expected to grow. The integration of computational chemistry and artificial intelligence into drug development has further amplified interest in such versatile intermediates. These technologies enable researchers to predict and optimize molecular properties more efficiently, paving the way for faster and more cost-effective discovery processes.

In conclusion, Ethyl 4-2-methyl-2-(methylamino)propylpiperidine-1-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising pharmacological attributes position it as a valuable asset in the pursuit of novel therapeutics. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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